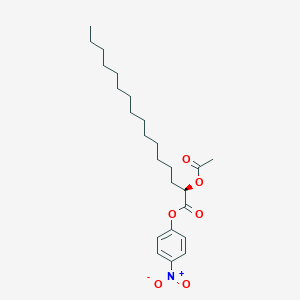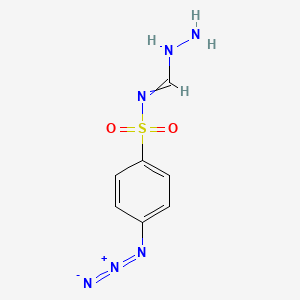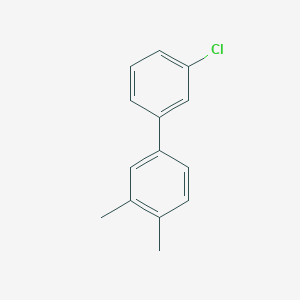
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate, also known as 4-Nitrophenyl palmitate, is an ester compound derived from hexadecanoic acid and 4-nitrophenol. It is commonly used as a substrate in enzymatic assays, particularly for lipase activity. The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents like chloroform and acetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate typically involves the esterification of hexadecanoic acid with 4-nitrophenol. The reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a catalyst, such as a strong acid or base, to yield hexadecanoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid (HCl), sodium hydroxide (NaOH)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), dimethylformamide (DMF)
Major Products Formed
Hydrolysis: Hexadecanoic acid, 4-nitrophenol
Reduction: 4-Aminophenyl (2R)-2-(acetyloxy)hexadecanoate
Substitution: Various substituted phenyl esters depending on the nucleophile used
Applications De Recherche Scientifique
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study lipase activity and enzyme kinetics.
Biology: Employed in biochemical assays to investigate the activity of esterases and other hydrolytic enzymes.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of lipase and esterase enzymes.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate involves its hydrolysis by lipase or esterase enzymes. The enzyme binds to the ester bond, facilitating its cleavage and resulting in the formation of hexadecanoic acid and 4-nitrophenol. The release of 4-nitrophenol, which is yellow, can be quantitatively measured using spectrophotometry, providing insights into the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl acetate: Another ester compound used in enzymatic assays but with a shorter acyl chain.
4-Nitrophenyl butyrate: Similar to 4-Nitrophenyl acetate but with a slightly longer acyl chain.
4-Nitrophenyl laurate: An ester with a medium-length acyl chain, used in similar enzymatic studies.
Uniqueness
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate is unique due to its long acyl chain, which makes it particularly suitable for studying lipases that act on long-chain fatty acids. This distinguishes it from shorter-chain esters like 4-Nitrophenyl acetate and 4-Nitrophenyl butyrate, which are more suitable for studying esterases with shorter substrate preferences .
Propriétés
Numéro CAS |
88195-82-8 |
|---|---|
Formule moléculaire |
C24H37NO6 |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
(4-nitrophenyl) (2R)-2-acetyloxyhexadecanoate |
InChI |
InChI=1S/C24H37NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30-20(2)26)24(27)31-22-18-16-21(17-19-22)25(28)29/h16-19,23H,3-15H2,1-2H3/t23-/m1/s1 |
Clé InChI |
KCWHXPPGMJZVBU-HSZRJFAPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)

![2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14396905.png)
![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)


![2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid](/img/structure/B14396922.png)



![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
silane](/img/structure/B14396995.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
